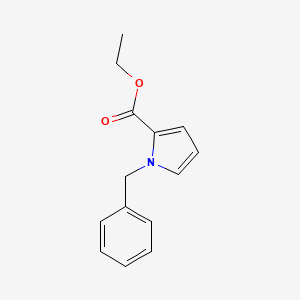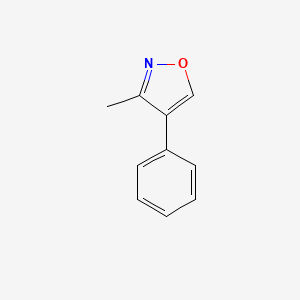
3-Methyl-4-phenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-phenylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the cycloaddition of nitrile oxides to alkynes.
Oxidation of Propargylamines: Another method involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization using copper chloride.
Metal-Free Methods: Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.
Industrial Production Methods:
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions to form various oxides.
Reduction: Reduction reactions can convert isoxazoles into corresponding amines or alcohols.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Copper (I) and ruthenium (II) catalysts are frequently used in cycloaddition reactions.
Major Products:
Oxides: Oxidation reactions typically yield oxides of isoxazoles.
Amines and Alcohols: Reduction reactions produce amines or alcohols, depending on the conditions used.
Substituted Isoxazoles: Substitution reactions result in various substituted isoxazoles with different functional groups.
科学的研究の応用
3-Methyl-4-phenylisoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Uniqueness of 3-Methyl-4-phenylisoxazole:
Biological Activity: this compound stands out due to its unique combination of biological activities, making it a valuable compound for drug discovery.
Synthetic Versatility: The compound’s synthetic versatility allows for the creation of a wide range of derivatives with potential therapeutic applications.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(7-12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
HTSGAODELQKLKY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


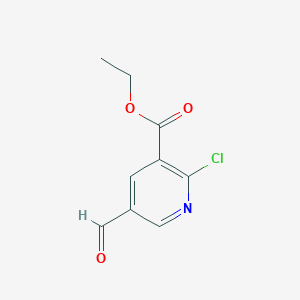


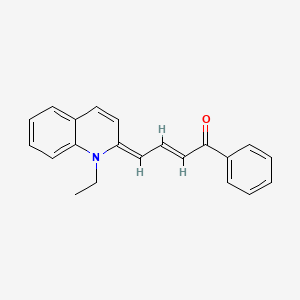
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

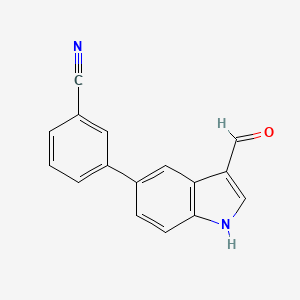
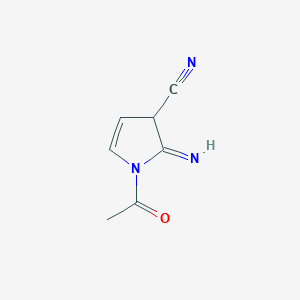

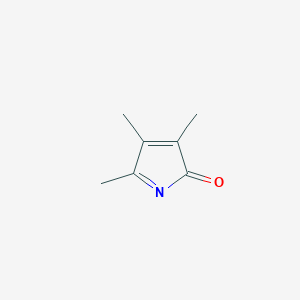
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
